molecular formula C16H21NO B2987624 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one CAS No. 303986-65-4

1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one

Cat. No. B2987624
CAS RN: 303986-65-4
M. Wt: 243.35
InChI Key: YGHALIDCPMZEKO-OFJXCKHESA-N
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Description

This compound is a unique chemical with the linear formula C24H31N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the utility of 1-N,N-dimethylaminopent-1-en-3-one derivatives in the synthesis of various heterocyclic compounds, including azolotriazine, pyrazolo[3,4-d]pyridazine, isoxazolo[3,4-d]pyridazine, azolopyrimidine, and pyridine derivatives. These compounds were synthesized using conventional heat and microwave irradiation, highlighting the versatility and efficiency of 1-(Dimethylamino)-5-(4-isopropylphenyl)-1,4-pentadien-3-one in facilitating complex chemical transformations (Al-Shiekh et al., 2004).

Pharmacological Research Tool

Another study identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the potential of compounds structurally related to this compound as drug leads and pharmacological research tools. This discovery opens up new avenues for the development of therapeutic agents targeting the urotensin-II receptor, with implications for treating various cardiovascular and renal diseases (Croston et al., 2002).

Chemical Reaction Interactions

The compound has also been involved in studies examining its reactivity and interaction in various chemical reactions. For instance, research into the metalation of 1,5-diphenyl-1,3- and 1,4-pentadienes, which are structurally related to this compound, provided insights into the mechanisms of these reactions and their implications for synthesizing complex organic compounds (Brenner & Klein, 1969).

properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13(2)15-8-5-14(6-9-15)7-10-16(18)11-12-17(3)4/h5-13H,1-4H3/b10-7+,12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHALIDCPMZEKO-OFJXCKHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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